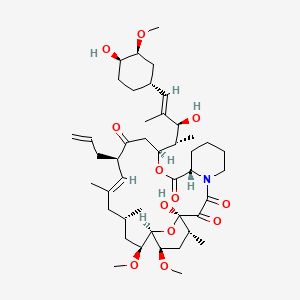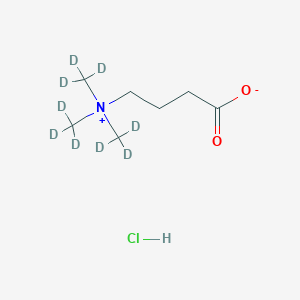
6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione is a compound of interest due to its structural and functional properties. This compound belongs to the triazine class, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of 6-amino- and 6-hydroxyimino-1,3,5-triazine-2,4-diones involves a traceless solid-phase synthesis approach. This method includes linking a preformed N-carbamothioylcarbamate to a bromomethyl resin, leading to a S-linked isothiourea that undergoes cyclization with isocyanates to yield the resin-bound 1,3,5-triazine-2,4-diones. Cleavage from the resin is achieved either by direct substitution with a suitable amine or through oxidative activation followed by nucleophilic substitution, producing a variety of triazine derivatives in good yields and purities (Kah-Hoe Kong et al., 2009).
Applications De Recherche Scientifique
Synthetic Methodologies
Research has been conducted on developing novel synthetic methods for triazine derivatives, including the compound of interest. One approach involves traceless solid-phase synthesis strategies for producing 6-amino-1,3,5-triazine-2,4-diones, showcasing advancements in resin-bound cyclization techniques (Kah-Hoe Kong, C. Tan, Y. Lam, 2009). Another study describes the cleavage of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide, leading to the synthesis of substituted 4-amino-1,2,4-triazines, which are of interest for medicinal chemistry and organic synthesis (A. I. Kobelev, E. Stepanova, M. Dmitriev, A. N. Maslivets, 2019).
Biological Evaluation
Triazine derivatives have also been explored for their potential antitumor activities. A study on the design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents demonstrated some compounds' significant potency against human cancer cell lines, indicating the relevance of these derivatives in developing new therapeutic agents (Abeer N. Al-Romaizan, N. Ahmed, Sherin M. Elfeky, 2019).
Chemical Properties and Transformations
Studies on the chemical properties and transformations of triazine derivatives shed light on their reactivity and potential applications in organic synthesis. For instance, research on the reactivities of acid-catalyzed O-benzylating reagents based on structural isomers of 1,3,5-triazine highlights the potential of triazine-based structures in developing new alkylating agents (Hikaru Fujita, N. Hayakawa, M. Kunishima, 2015).
Safety And Hazards
This would detail any known hazards associated with the compound, including its toxicity, flammability, and any safety precautions that should be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, including unanswered questions about the compound and potential applications that have not yet been fully explored.
Propriétés
IUPAC Name |
6-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6-10-7(15)12(8(16)11-6)5-1-3(14)4(2-13)17-5/h3-5,13-14H,1-2H2,(H3,9,10,11,15,16)/t3-,4-,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMNLQJDDNSSFQ-UOWFLXDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C(=O)NC(=NC2=O)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C(=O)NC(=NC2=O)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747063 |
Source


|
| Record name | 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aza-2'-deoxy-6-oxo Cytidine | |
CAS RN |
106966-55-6 |
Source


|
| Record name | 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)


![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)

